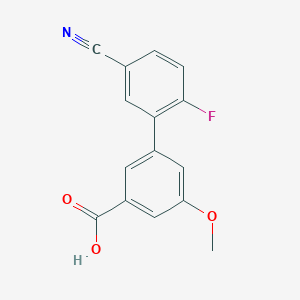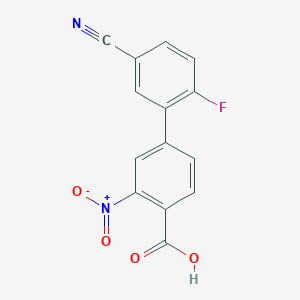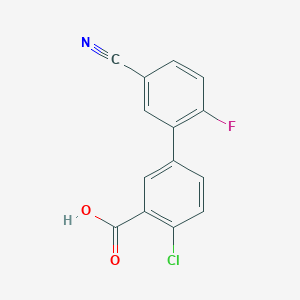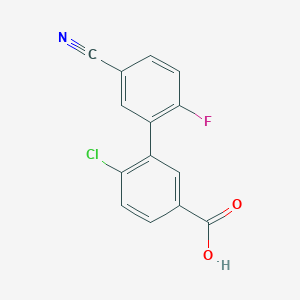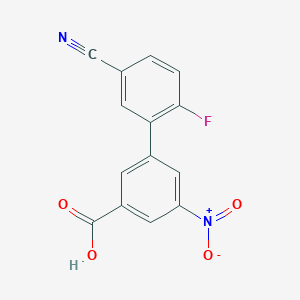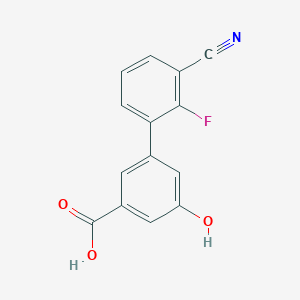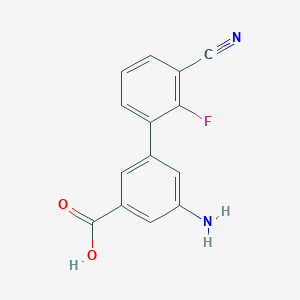
2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid (also known as 2-Cyano-2-fluorophenyl-5-methylbenzoate, or CFMB) is a synthetic organic compound with a molecular weight of 238.20 g/mol and a melting point of approximately 150-152°C. CFMB has been widely used in organic synthesis, as well as in the field of medicinal chemistry, due to its unique properties. In particular, CFMB has been used as a substrate for a variety of chemical reactions, including the synthesis of a number of bioactive compounds.
Mécanisme D'action
The mechanism of action of CFMB is not fully understood. However, it is believed that CFMB acts as a substrate for a variety of chemical reactions, including the synthesis of a number of bioactive compounds. Additionally, CFMB has been shown to act as a substrate for the enzyme phosphodiesterase-5 (PDE5). This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is an important regulator of blood flow. By inhibiting the activity of PDE5, CFMB can increase the levels of cGMP, thereby leading to an increase in blood flow to the penis and resulting in an erection.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFMB are not fully understood. However, it has been shown to act as a substrate for a variety of chemical reactions, including the synthesis of a number of bioactive compounds. Additionally, CFMB has been shown to act as a substrate for the enzyme phosphodiesterase-5 (PDE5). This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is an important regulator of blood flow. By inhibiting the activity of PDE5, CFMB can increase the levels of cGMP, thereby leading to an increase in blood flow to the penis and resulting in an erection.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CFMB in laboratory experiments has a number of advantages. For example, CFMB is relatively inexpensive and easy to obtain. Additionally, CFMB is a highly versatile compound and can be used in a variety of reactions. Furthermore, CFMB has been shown to be a substrate for a variety of chemical reactions, including the synthesis of a number of bioactive compounds.
However, there are also a number of limitations associated with the use of CFMB in laboratory experiments. For example, CFMB is a highly reactive compound and can be difficult to handle. Additionally, CFMB is sensitive to light and air and must be stored in a cool, dry place. Finally, CFMB is a toxic compound and must be handled with care.
Orientations Futures
The future of CFMB is promising. In particular, CFMB has been used as a substrate for a variety of chemical reactions, including the synthesis of a number of bioactive compounds. Additionally, CFMB has been used in the synthesis of a variety of ligands, including those used in the design of small molecule inhibitors of the enzyme phosphodiesterase-5 (PDE5). As such, there is potential for the use of CFMB in the development of new drugs for the treatment of a variety of diseases. Additionally, CFMB could be used in the synthesis of a variety of other bioactive compounds, including those used in the treatment of cancer and other diseases. Finally, CFMB could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
CFMB can be synthesized via a variety of methods. One common method is the reaction of 2-fluorobenzaldehyde and 3-cyanobenzyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired product, CFMB, as well as the by-product, 3-cyanobenzyl alcohol. Another method involves the reaction of 2-fluorobenzaldehyde and 3-cyanobenzyl chloride in the presence of a base, such as potassium carbonate. This reaction also results in the formation of CFMB, as well as the by-product, 3-cyanobenzyl alcohol.
Applications De Recherche Scientifique
CFMB has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been used as a substrate for a variety of chemical reactions, including the synthesis of a number of bioactive compounds. In particular, CFMB has been used in the synthesis of a variety of ligands, including those used in the design of small molecule inhibitors of the enzyme phosphodiesterase-5 (PDE5). These compounds have been shown to be effective in the treatment of erectile dysfunction. Additionally, CFMB has been used in the synthesis of a variety of other bioactive compounds, including those used in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-(3-cyano-2-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-5-6-11(13(7-9)15(18)19)12-4-2-3-10(8-17)14(12)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXYWLVWNWRLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689827 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-98-1 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


